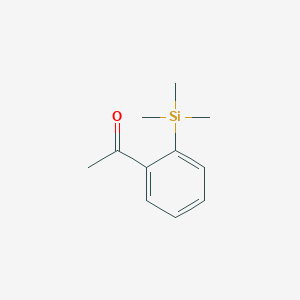

o-(Trimethylsilyl)acetophenone

Description

Contextualization within Organosilicon Compounds and Aromatic Ketones

o-(Trimethylsilyl)acetophenone belongs to two important classes of organic molecules: organosilicon compounds and aromatic ketones.

Organosilicon compounds , which contain carbon-silicon bonds, are widely utilized in organic synthesis. chemicalbook.comwikipedia.org The silicon-carbon bond is generally stable but can be selectively cleaved under specific conditions, making organosilanes useful as protecting groups and as intermediates in various coupling reactions. zmsilane.comlkouniv.ac.in The presence of the trimethylsilyl (B98337) group, often abbreviated as TMS, can influence the electronic and steric properties of a molecule. vulcanchem.com Organosilicon compounds have found applications in diverse fields, from materials science to pharmaceuticals. chemicalbook.comrsc.org

Aromatic ketones are characterized by a carbonyl group directly attached to an aromatic ring. numberanalytics.com This structural motif is a cornerstone in the synthesis of numerous fine chemicals, natural products, and biologically active molecules. chemistryviews.orgunacademy.com The carbonyl group in aromatic ketones is a site for nucleophilic attack and can be transformed into a wide array of other functional groups. smolecule.com The reactivity of the aromatic ring itself is also influenced by the ketone functionality. While traditionally seen as robust, recent advancements have expanded the utility of aromatic ketones in cross-coupling reactions by enabling the cleavage of their strong carbon-carbon bonds. waseda.jpazom.com

This compound, by integrating these two functionalities, offers a unique chemical profile. The interplay between the trimethylsilyl group and the acetyl group on the benzene (B151609) ring dictates its reactivity and potential applications.

Overview of its Strategic Importance in Chemical Synthesis and Mechanistic Studies

The strategic importance of this compound stems from its utility as a versatile synthetic intermediate and a probe for understanding reaction mechanisms.

In chemical synthesis , the trimethylsilyl group can serve multiple purposes. It can act as a removable protecting group for the ortho position of the acetophenone (B1666503). More significantly, it can function as a directing group, influencing the regioselectivity of subsequent reactions on the aromatic ring or at the acetyl group. For instance, the trimethylsilyl group can be replaced by other functional groups through ipso-substitution reactions.

From a mechanistic studies perspective, this compound provides a valuable substrate for investigating the intricacies of various chemical transformations. The presence of the bulky and electronically distinct trimethylsilyl group allows researchers to probe steric and electronic effects on reaction pathways. For example, its behavior in reactions like hydrosilylation, enolate formation, and coupling reactions can provide insights into the transition states and intermediates involved. researchgate.netacs.org Studies on the reactions of similar silylated ketones have helped to elucidate the mechanisms of C-H bond activation and other catalytic processes. marquette.edu

The unique combination of an aromatic ketone and an organosilicon moiety in a specific ortho-relationship makes this compound a compound of considerable interest, with ongoing research continuing to uncover its full potential in the field of organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1-(2-(trimethylsilyl)phenyl)ethanone |

| Molecular Formula | C11H16OSi |

| Molecular Weight | 192.33 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not precisely determined, estimated to be high |

| Solubility | Miscible with common organic solvents |

| InChI Key | DHCZGBSYSLOTMK-UHFFFAOYSA-N |

| CAS Number | 33342-85-7 |

Note: Some physical properties are estimated or not widely reported in the literature. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H16OSi |

|---|---|

Molecular Weight |

192.33 g/mol |

IUPAC Name |

1-(2-trimethylsilylphenyl)ethanone |

InChI |

InChI=1S/C11H16OSi/c1-9(12)10-7-5-6-8-11(10)13(2,3)4/h5-8H,1-4H3 |

InChI Key |

NBLHJHSDSAQCFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for O Trimethylsilyl Acetophenone

Direct Synthetic Routes and Regioselectivity Considerations

Direct methods aim to construct the o-(trimethylsilyl)acetophenone framework by forming the crucial carbon-silicon or carbon-carbon (acetyl) bonds directly at the ortho position of a suitable precursor. The primary challenge in these routes is controlling the regioselectivity to favor the 1,2-disubstitution pattern.

Electrophilic Aromatic Substitution Pathways (e.g., Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution for synthesizing aryl ketones. nih.govalfa-chemistry.com In the context of this compound, this would theoretically involve the acylation of phenyltrimethylsilane (B1584984). However, the trimethylsilyl (B98337) (TMS) group itself influences the position of incoming electrophiles. The TMS group is known to be a weak activator and directs electrophilic substitution primarily to the para and meta positions. acs.org The large steric bulk of the TMS group significantly hinders substitution at the adjacent ortho position.

A study on the Friedel-Crafts acylation of phenyltrimethylsilane with trifluoroacetic anhydride (B1165640) in the presence of aluminum chloride yielded a mixture of meta and para isomers, with no ortho product being reported. acs.org This outcome is attributed to the steric hindrance and the electronic directing effects of the silyl (B83357) group. Consequently, direct Friedel-Crafts acylation of phenyltrimethylsilane is not a viable method for the regioselective synthesis of the ortho isomer.

| Precursor | Acylating Agent | Catalyst | Major Products | Ortho-Isomer Yield | Reference |

| Phenyltrimethylsilane | Trifluoroacetic Anhydride | AlCl₃ | m- and p-isomers | Not Observed | acs.org |

| Toluene | Acetic Anhydride | AlCl₃ | o- and p-isomers | Minor component | alfa-chemistry.com |

This table illustrates the typical regiochemical outcomes of Friedel-Crafts acylation on silylated and alkylated benzenes.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique that overcomes the inherent regioselectivity issues of classical electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the sterically accessible ortho position to form a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped with an appropriate electrophile.

For the synthesis of this compound, the acetyl group itself (or its enolate) is not a suitable DMG for silylation due to the presence of more acidic α-protons. However, a protected form of the ketone or a precursor functional group can serve as an effective DMG. A plausible DoM strategy involves:

Protection of the ketone in acetophenone (B1666503) as a ketal or other non-enolizable group.

Ortho-lithiation directed by the protected group or an alternative DMG.

Quenching the resulting aryllithium species with a silicon electrophile, such as trimethylsilyl chloride (TMSCl).

Deprotection to reveal the ketone functionality.

Alternatively, a directing group that can be later converted into an acetyl group, such as an oxazoline (B21484) or a tertiary amide, can be used. For instance, N,N-diisopropylbenzamide can be ortho-lithiated and subsequently silylated to give N,N-diisopropyl-2-(trimethylsilyl)benzamide, which can then be further manipulated to yield the target ketone. rsc.org

| Directing Group | Lithiating Agent | Electrophile | Key Intermediate | Reference |

| Amide (-CONR₂) | n-BuLi or s-BuLi | TMSCl | 2-lithio-benzamide | organic-chemistry.org |

| Carbamate (-OCONR₂) | n-BuLi | TMSCl | 2-lithio-phenylcarbamate | organic-chemistry.org |

| Oxazoline | n-BuLi | TMSCl | 2-lithio-phenyloxazoline | nih.gov |

This table outlines potential directing groups for the ortho-silylation of benzene (B151609) derivatives via DoM.

Transition Metal-Catalyzed Coupling Reactions for Ortho-Silylation

Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for direct functionalization of aromatic rings. acs.org The carbonyl group of an aromatic ketone can act as a directing group, enabling transition metals to selectively cleave the C-H bond at the ortho position and mediate a coupling reaction with a silane. nih.gov

Ruthenium and iridium catalysts have proven particularly effective for this transformation.

Ruthenium-Catalyzed Silylation: Murai and co-workers demonstrated that ruthenium catalysts, such as Ru₃(CO)₁₂, can catalyze the ortho-silylation of aromatic ketones with hydrosilanes. The reaction requires an olefin to act as a hydrogen scavenger. This method is highly regioselective for the ortho position. nih.gov

Iridium-Catalyzed Silylation: A strategy using iridium catalysts, like [Ir(cod)OMe]₂, has been developed for the ortho-silylation of aryl ketones. nih.govcsic.es This process involves the initial hydrosilylation of the ketone to form a silyl ether, where the resulting hydrosilyl group acts as a tether. This is followed by an intramolecular dehydrogenative cyclization, directed by the oxygen atom, to form a benzoxasilole intermediate. This intermediate can then be processed to yield the desired silylated product. nih.gov

| Catalyst System | Silane Source | Key Features | Regioselectivity | Reference |

| Ru₃(CO)₁₂ | Hydrosilane (e.g., HSiEt₃) | Requires hydrogen acceptor (e.g., norbornene) | Exclusively ortho | nih.gov |

| [Ir(cod)OMe]₂ / Ligand | Dihydrosilane (e.g., Et₂SiH₂) | Forms benzoxasilole intermediate | Exclusively ortho | nih.gov |

This table summarizes key transition metal-catalyzed ortho-silylation methods applicable to acetophenone.

Indirect Synthetic Approaches via Functional Group Interconversion

Indirect methods construct the target molecule by modifying a precursor that already contains either the acetyl or the trimethylsilyl group at the correct ortho position relative to another functional group.

Transformation of Ortho-Substituted Precursors

This approach involves starting with a 1,2-disubstituted benzene and chemically converting one of the substituents. Two primary pathways exist:

Acylation of an ortho-silylated precursor: One can start with a compound like o-(trimethylsilyl)bromobenzene. This can be converted into an organometallic reagent (e.g., a Grignard or organolithium reagent) which is then acylated. For example, reaction of o-(trimethylsilyl)phenylmagnesium bromide with acetyl chloride would yield this compound.

Silylation of an ortho-acetylated precursor: Starting with a compound like o-bromoacetophenone, the bromine atom can be replaced with a trimethylsilyl group. This can be achieved through metal-halogen exchange followed by quenching with TMSCl, or via transition-metal catalyzed cross-coupling reactions, such as a Stille coupling with a silylstannane or a Suzuki-Miyaura coupling with a silylborane derivative.

Organometallic Reagent-Mediated Syntheses

This strategy is closely related to the precursor transformations described above and represents a classic and robust method in organic synthesis. The core of this approach is the reaction between a nucleophilic organometallic species and an electrophilic partner. libretexts.org

The most direct synthesis in this category involves the generation of an o-(trimethylsilyl)aryl organometallic reagent. This is typically accomplished via metal-halogen exchange from o-(trimethylsilyl)bromobenzene or o-(trimethylsilyl)iodobenzene using an alkyllithium reagent (like n-butyllithium or t-butyllithium) to form o-(trimethylsilyl)phenyllithium. rsc.org This powerful nucleophile can then react with a suitable acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to forge the C-C bond and complete the synthesis of this compound.

| Organometallic Reagent | Precursor | Reagent for Formation | Electrophile | Product |

| o-(trimethylsilyl)phenyllithium | o-(trimethylsilyl)bromobenzene | n-BuLi or t-BuLi | Acetyl Chloride | This compound |

| o-(trimethylsilyl)phenylmagnesium bromide | o-(trimethylsilyl)bromobenzene | Mg metal | Acetyl Chloride | This compound |

This table details common organometallic reagent-mediated routes to the target compound.

Chemical Reactivity and Transformation Pathways of O Trimethylsilyl Acetophenone

Reactions Involving the Carbonyl Functionality

The carbonyl group in o-(trimethylsilyl)acetophenone is a primary site for chemical reactions, including nucleophilic additions, enolization, and condensation reactions.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate where the hybridization of the carbonyl carbon changes from sp2 to sp3. masterorganicchemistry.com The rate and reversibility of these additions depend on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) and hydride reagents, lead to irreversible additions.

For instance, the addition of bis(trimethylsilyl)acetylene (B126346) to acetophenone (B1666503), a related ketone, in the presence of a base, yields O- and C-protected alkynols. rsc.org This type of reaction highlights the potential for creating more complex molecular architectures from this compound. The steric and electronic effects of the ortho-trimethylsilyl group can influence the stereoselectivity of these nucleophilic additions.

| Nucleophile | Product Type | Key Features |

|---|---|---|

| Grignard Reagents (R-MgX) | Tertiary Alcohols | Irreversible addition of an alkyl or aryl group. |

| Organolithium Reagents (R-Li) | Tertiary Alcohols | Highly reactive, irreversible addition. |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Secondary Alcohols | Reduction of the ketone to an alcohol. |

| Cyanide (CN-) | Cyanohydrins | Reversible addition, product can be further transformed. |

Enolization Pathways and Derived Silyl (B83357) Enol Ether Formation

Like other ketones with α-hydrogens, this compound can undergo enolization in the presence of an acid or base to form an enol or an enolate, respectively. researchgate.net This process is a key step in many reactions of ketones. The resulting enolate can be trapped with a silylating agent, such as trimethylsilyl (B98337) chloride, to form a silyl enol ether. wikipedia.orgyoutube.com

The formation of silyl enol ethers from unsymmetrical ketones can be controlled to yield either the kinetic or thermodynamic product. wikipedia.org The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic silyl enol ether, which has the less substituted double bond. wikipedia.org Conversely, weaker bases like triethylamine (B128534) tend to produce the more stable thermodynamic silyl enol ether. wikipedia.org These silyl enol ethers are versatile intermediates in organic synthesis, participating in reactions such as Mukaiyama aldol (B89426) additions and C-C bond formations. orgsyn.orgresearchgate.net Theoretical calculations have shown that for acetophenone, the formation of the silyl enol ether is kinetically favored, while the corresponding silyl ether is the thermodynamic product. researchgate.net

Condensation Reactions

This compound can participate in condensation reactions, where two molecules combine with the elimination of a small molecule, typically water. A common example is the aldol condensation, which can occur with other carbonyl compounds. For instance, the aldol condensation of acetophenone with acetone (B3395972) has been studied in aqueous alkaline solutions. cdnsciencepub.com

Furthermore, the self-condensation of acetophenones can be induced under specific conditions. One study demonstrated the oxidative self-condensation of acetophenones in the presence of selenium dioxide and trifluoroacetic acid to form fused 1,3-dioxolanes. nih.gov Boric acid has also been used as a catalyst for the condensation of acetophenone derivatives with aldehydes under microwave irradiation and solvent-free conditions. researchgate.netnih.gov

Reactivity at the Trimethylsilyl Group

The trimethylsilyl group attached to the aromatic ring of this compound is also a site of significant reactivity, primarily involving cleavage of the carbon-silicon bond.

Desilylation Reactions (e.g., Protodesilylation)

The trimethylsilyl group can be removed from the aromatic ring through desilylation reactions. Protodesilylation is a common method where the C-Si bond is cleaved and replaced by a C-H bond. This can be achieved under various conditions, including the use of acids, bases, or fluoride (B91410) ions. organic-chemistry.org An additive-free, base-catalyzed method for the protodesilylation of organosilanes has been developed using potassium trimethylsilanolate (KOTMS) in wet DMSO, which proceeds under mild conditions with high yields. organic-chemistry.org Mechanistic studies suggest that water acts as the proton source in this reaction. organic-chemistry.org

| Reagent | Conditions | Key Features |

|---|---|---|

| TBAF (Tetrabutylammonium fluoride) | Mild, often in THF | Fluoride ion acts as a strong nucleophile for silicon. |

| HF (Hydrogen fluoride) | Can be used in pyridine (B92270) or as an aqueous solution | Effective but can be corrosive. |

| Strong Acids (e.g., H2SO4, HCl) | Varying concentrations and temperatures | Classic method for C-Si bond cleavage. |

| KOTMS (Potassium trimethylsilanolate) | Catalytic amounts in wet DMSO | Mild, transition-metal-free, and high yielding. organic-chemistry.org |

Ipso-Substitution and Rearrangement Processes

The position on the aromatic ring where the trimethylsilyl group is attached is known as the ipso position. youtube.com This group can be replaced by other electrophiles in a process called ipso-substitution. ucla.edustackexchange.com The trimethylsilyl group is a good leaving group in electrophilic aromatic substitution reactions, which allows for regioselective introduction of various substituents at that specific carbon atom. stackexchange.com

Rearrangement reactions involving the silyl group are also known. The Brook rearrangement, for example, involves the migration of a silicon group from a carbon to an oxygen atom. thieme-connect.de A retro- wikipedia.orgorgsyn.org-Brook rearrangement has been observed in o-bromoacetophenone silyl enol ethers. lookchem.com These rearrangements can be key steps in domino reactions, leading to the formation of complex molecular structures. thieme-connect.de

Utility in Aryne Generation via o-(Trimethylsilyl)aryl Triflates

The generation of arynes, highly reactive intermediates, under mild conditions has been significantly advanced by the use of o-(trimethylsilyl)aryl triflates. nih.govtcichemicals.comnih.gov While this compound itself is not a direct precursor for aryne generation, it can be readily converted into a suitable derivative. This transformation involves the conversion of the acetyl group into a hydroxyl group, which can then be transformed into a triflate. A standard method for this conversion is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgucla.edunih.govyoutube.com

The Baeyer-Villiger oxidation of a ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom, yielding an ester. organic-chemistry.orgucla.edu In the case of acetophenone, this reaction typically yields phenyl acetate. ucla.edu For this compound, the Baeyer-Villiger oxidation would be expected to produce o-(trimethylsilyl)phenyl acetate. Subsequent hydrolysis of this ester would then yield the corresponding phenol (B47542), o-(trimethylsilyl)phenol.

This phenol is a key intermediate that can be converted to the triflate, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, by reaction with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base. This triflate is a well-established aryne precursor. nih.govtcichemicals.comnih.gov The generation of the aryne (benzyne) is achieved by treating the triflate with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF). nih.govtcichemicals.comnih.gov The fluoride ion attacks the silicon atom, leading to a 1,2-elimination of the trimethylsilyl group and the triflate leaving group, thus forming the highly reactive aryne intermediate. nih.gov

The generated aryne can then be trapped in situ by various reagents. For instance, it can undergo Diels-Alder reactions with dienes like furan (B31954) or cyclopentadiene (B3395910) to form bicyclic adducts. nih.gov It can also participate in multicomponent coupling reactions and transition-metal-free arylation reactions. nih.gov

Table 1: Plausible reaction pathway for aryne generation from this compound

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | This compound | mCPBA | o-(Trimethylsilyl)phenyl acetate |

| 2 | o-(Trimethylsilyl)phenyl acetate | H₃O⁺/H₂O | o-(Trimethylsilyl)phenol |

| 3 | o-(Trimethylsilyl)phenol | Tf₂O, base | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate |

Aromatic Ring Functionalization and Reactions

Electrophilic Aromatic Substitution (influenced by the o-TMS group)

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is influenced by the directing effects of both the acetyl and the trimethylsilyl (TMS) groups. wikipedia.orgminia.edu.eg The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. minia.edu.eg This deactivation arises from the destabilization of the cationic Wheland intermediate formed during the reaction. minia.edu.eg

Conversely, the trimethylsilyl group is generally considered an activating, ortho,para-directing group. nih.gov The silyl group can stabilize the Wheland intermediate through hyperconjugation and the β-silicon effect, where the silicon atom stabilizes a positive charge on a β-carbon. However, the TMS group can also direct ipso-substitution, where the electrophile replaces the silyl group itself. wikipedia.org

The outcome of an electrophilic aromatic substitution reaction on this compound would therefore depend on the specific reaction conditions and the nature of the electrophile. It is likely that a mixture of products would be obtained, with substitution occurring at the positions influenced by both groups. The steric hindrance from the bulky TMS group might also influence the regioselectivity, potentially favoring substitution at the less hindered positions.

Table 2: Predicted directing effects on electrophilic aromatic substitution of this compound

| Position | Influence of Acetyl Group | Influence of TMS Group | Predicted Outcome |

|---|---|---|---|

| C3 | - | ortho | Possible, but may be sterically hindered |

| C4 | meta | - | Favorable due to acetyl direction |

| C5 | - | para | Favorable due to TMS direction |

Radical and Photochemical Reactions of the Aromatic Nucleus

The radical and photochemical reactivity of this compound is not extensively documented in the literature. However, predictions can be made based on the known reactivity of acetophenone and related silyl-substituted aromatic compounds.

Acetophenone is known to undergo photochemical reactions, such as photoenolization and photoreduction. researchgate.netrsc.org Photoenolization of ortho-alkyl substituted acetophenones is a well-studied process where irradiation leads to the formation of a photoenol via intramolecular hydrogen abstraction. rsc.org While the TMS group is not an alkyl group in the traditional sense, the possibility of photochemical reactions involving the acetyl and silyl groups cannot be ruled out. Photochemical reactions of acetophenone with silyl ketene (B1206846) acetals have been shown to proceed via single electron transfer (SET) or [2+2]-cycloaddition pathways. researchgate.net

Radical reactions involving silyl groups are also well-known. Silyl radicals can be generated and participate in various transformations. researchgate.net For instance, intramolecular radical cyclization is a powerful tool in organic synthesis. researchgate.net It is conceivable that under radical conditions, a radical could be generated on the aromatic ring or on the acetyl group of this compound, potentially leading to intramolecular cyclization involving the TMS group.

Cyclization and Annulation Reactions Mediated by this compound

Intramolecular Cyclization Pathways

This compound possesses functionalities that could potentially participate in intramolecular cyclization reactions. One plausible pathway involves the Brook rearrangement, a well-known reaction involving the migration of a silyl group from a carbon to an oxygen atom. organic-chemistry.orgwikipedia.orgthieme-connect.de

For example, nucleophilic addition to the carbonyl group of this compound would generate an alkoxide intermediate. If the nucleophile contains a suitable leaving group, a subsequent intramolecular Brook rearrangement could lead to the formation of a benzylic carbanion. This carbanion could then undergo an intramolecular cyclization by displacing the leaving group, leading to the formation of a new ring.

Another possibility for intramolecular cyclization involves the reaction of the acetyl group with another functional group introduced elsewhere on the molecule. For instance, derivatives of acetophenone have been shown to undergo Brønsted acid-promoted intramolecular cyclization to form polysubstituted indenes. rsc.org A suitably functionalized this compound could potentially undergo a similar transformation.

Intermolecular Annulations (e.g., [4+2] Annulations)

This compound, or more precisely, the aryne generated from its triflate derivative, can be a valuable partner in intermolecular annulation reactions. As discussed in section 3.2.3, the aryne derived from this compound can readily undergo [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienes. nih.govresearchgate.net

These reactions are a powerful method for the construction of benzo-fused ring systems. For example, the reaction of this aryne with furan would yield a benzonorbornadiene derivative. The regioselectivity of these annulations can be influenced by substituents on both the aryne and the diene.

While there are no specific examples in the literature of this compound itself acting as a dienophile or diene in a [4+2] annulation, its derivatives, particularly the aryne, are highly useful in this regard. The versatility of aryne chemistry allows for the construction of complex polycyclic aromatic compounds from relatively simple precursors. nih.govresearchgate.net

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms and Intermediates

No specific studies elucidating the reaction mechanisms or identifying key intermediates for reactions involving o-(Trimethylsilyl)acetophenone were found. Research in this area would typically involve techniques to identify transient species and map reaction pathways.

Kinetic Studies and Determination of Rate-Limiting Steps

A search for kinetic studies, including reaction rate measurements and the determination of rate-limiting steps for transformations of this compound, did not yield any specific results. Such studies are fundamental to understanding the sequence of events in a chemical reaction.

Isotope Labeling Experiments for Mechanistic Probes

There is no available literature describing the use of isotope labeling to probe the reaction mechanisms of this compound. Isotopic labeling is a powerful technique used to track the movement of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.orgmusechem.com

Computational Chemistry Studies (e.g., Density Functional Theory)

While Density Functional Theory (DFT) is a common tool for investigating reaction mechanisms researchgate.netucl.ac.uk, no specific computational studies on this compound were identified. Such studies on related molecules, like other silylated compounds or acetophenone (B1666503) itself, have been used to explore reaction energetics and structures. mdpi.com

Transition State Characterization and Reaction Energetics

No publications were found that specifically characterize the transition states or calculate the reaction energetics for reactions involving this compound. Locating and analyzing transition states via computational methods is crucial for understanding reaction barriers and predicting outcomes. ucsb.edue3s-conferences.org

Analysis of Electronic and Steric Effects on Reactivity

While the steric and electronic effects of a trimethylsilyl (B98337) group are well-known in organic chemistry, specific analyses quantifying these effects on the reactivity of the this compound isomer are not available. The ortho-position of the bulky trimethylsilyl group would be expected to exert significant steric hindrance and potentially influence the electronic nature of the aromatic ring and the ketone moiety, but dedicated studies are lacking. researchgate.netrsc.org

Rationalization of Regioselectivity and Stereochemical Outcomes

There is no documented research that uses computational methods to rationalize the regioselectivity or stereochemical outcomes of reactions involving this compound. This type of analysis is vital for predicting and controlling the formation of specific isomers in chemical synthesis.

Applications in Advanced Organic Synthesis

As a Precursor for Diverse Organic Architectures

Synthesis of Polycyclic and Heterocyclic Compounds

While direct, specific examples of o-(trimethylsilyl)acetophenone being used to synthesize polycyclic compounds are not extensively documented in readily available literature, its structural features suggest a high potential for such applications. The trimethylsilyl (B98337) group can act as a removable bulky group, influencing regioselectivity in annulation reactions, or it can be transformed into other functional groups that can participate in cyclization processes.

In the realm of heterocyclic synthesis, acetophenones, in general, are widely recognized as valuable precursors. organic-chemistry.orgnih.gov They can, for instance, be utilized in the synthesis of quinolines, a class of nitrogen-containing heterocycles with significant pharmacological and material science applications. rsc.orgnih.gov One can envision that the trimethylsilyl group in this compound could be leveraged to direct the regioselectivity of quinoline (B57606) formation or to introduce further functionality onto the resulting heterocyclic core.

Building Block in Cascade and Multicomponent Reactions

Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient strategies for building molecular complexity. tcichemicals.com Acetophenones are known to be suitable components in various MCRs, such as the Passerini and Ugi reactions, which are instrumental in generating libraries of structurally diverse molecules for drug discovery. wikipedia.orgnih.govnih.govwikipedia.org

The application of this compound in such reactions could offer unique advantages. The trimethylsilyl group might influence the stereochemical outcome of these reactions or serve as a synthetic handle for post-MCR modifications, allowing for the rapid generation of complex and diverse molecular scaffolds. For example, in a hypothetical cascade reaction, the trimethylsilyl group could direct an initial cyclization event, after which it is cleaved or modified in a subsequent step of the cascade.

Role in Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The presence of both the acetyl and trimethylsilyl groups on the aromatic ring of this compound allows for its participation in a variety of crucial bond-forming reactions, enabling the functionalization of aromatic systems and the generation of reactive intermediates for the synthesis of complex molecules.

Strategic Use in Functionalization of Aromatic Systems

A powerful strategy for the regioselective functionalization of aromatic rings is Directed ortho Metalation (DoM). wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.org In this approach, a directing group, typically containing a heteroatom, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents.

The trimethylsilyl group can play a crucial role in DoM strategies. It can be used as a "blocking group" to prevent metalation at a particular position, thereby directing the functionalization to another site on the aromatic ring. Subsequently, the trimethylsilyl group can be easily removed, providing access to substitution patterns that would be difficult to achieve through other methods. nih.gov For instance, if another directing group were present on the ring of this compound, the trimethylsilyl group could be used to block one of its ortho positions, forcing metalation and subsequent functionalization to occur at the other. This strategic use of a removable group is a cornerstone of modern synthetic planning.

Furthermore, the aromatic ring of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, wikipedia.orglibretexts.orgmdpi.orgorganic-chemistry.org and Buchwald-Hartwig amination reactions. organic-chemistry.orgwikipedia.orgyoutube.com These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, respectively, and are widely used in the synthesis of pharmaceuticals and advanced materials. The electronic and steric properties of the trimethylsilyl and acetyl groups can influence the efficiency and selectivity of these coupling reactions.

Precursor to Reactive Intermediates for Complex Molecule Synthesis

The acetyl group of this compound can be readily converted into a silyl (B83357) enol ether, a highly versatile reactive intermediate in organic synthesis. documentsdelivered.comrichmond.edu Silyl enol ethers are nucleophilic at the α-carbon and can react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

The generation of the silyl enol ether from this compound would result in a molecule with two silicon-containing moieties. This dual-silylated intermediate, specifically 1-(o-(trimethylsilyl)phenyl)ethenyl trimethylsilyl ether , would offer unique opportunities for sequential and site-selective reactions. For example, one silyl group could be cleaved under specific conditions to unmask a reactive enolate, which could then participate in a bond-forming reaction. The remaining trimethylsilyl group on the aromatic ring could then be used in a subsequent transformation, such as a cross-coupling reaction or as a directing group. This ability to act as a precursor to a multi-functional reactive intermediate underscores the synthetic potential of this compound in the construction of intricate molecular targets, including natural products. acs.orgkib.ac.cnresearchgate.netmdpi.com

Catalysis and Asymmetric Transformations Involving O Trimethylsilyl Acetophenone Derivatives

Metal-Catalyzed Transformations

The presence of both a ketone directing group and a transformable carbon-silicon bond makes o-(trimethylsilyl)acetophenone and its derivatives valuable substrates in metal-catalyzed reactions, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.

Lewis Acid Catalysis in Nucleophilic Additions

Currently, specific research detailing the Lewis acid-catalyzed nucleophilic additions to the carbonyl group of this compound is not extensively documented in publicly available literature. In general, Lewis acids activate the carbonyl group of ketones, rendering the carbonyl carbon more electrophilic and susceptible to attack by nucleophiles. The steric bulk of the ortho-trimethylsilyl group would be expected to play a significant role in the stereochemical outcome of such additions, potentially hindering the approach of nucleophiles and influencing facial selectivity. However, without specific studies on this substrate, further discussion remains speculative.

Transition Metal Catalysis in Cross-Coupling and Functionalization

The trimethylsilyl (B98337) moiety in this compound derivatives serves as a key functional group for transition metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.org Furthermore, the foundational ketone-directed ortho-C–H activation provides a pathway for the synthesis of such silylated compounds, which can then be used in further transformations.

The Hiyama coupling utilizes organosilanes for the palladium-catalyzed formation of C-C bonds with organic halides or triflates. organic-chemistry.org While aryltrimethylsilanes can be challenging substrates, they can be activated for cross-coupling. organic-chemistry.orggelest.com A particularly effective strategy involves the conversion of the C-Si bond into a more reactive species, such as a silanol (B1196071) or a pentavalent silicate (B1173343) complex, which is readily achieved by using a fluoride (B91410) source like TBAF or a base. organic-chemistry.org

A powerful method for the synthesis of ortho-silylated aryl ketones involves an iridium-catalyzed C-H activation strategy. In this approach, an aryl ketone reacts with a hydrosilane to form a (hydrido)silyl ether in situ. This intermediate then undergoes an intramolecular dehydrogenative cyclization, directed by the oxygen atom, to form a benzoxasilole. berkeley.edunih.gov This process effectively installs a silyl (B83357) group at the ortho position of the aromatic ring. The resulting cyclic siloxane product can then be utilized in subsequent cross-coupling reactions. For instance, these ortho-silylated products have been successfully employed in palladium-catalyzed Hiyama cross-couplings to form biaryl compounds. gelest.comberkeley.edunih.gov This two-step sequence—C-H silylation followed by Hiyama coupling—demonstrates the synthetic utility of the ortho-silyl group as a convertible handle for further functionalization.

Below is a table summarizing representative conditions for these transformations.

| Transformation | Catalyst System | Coupling Partner | Key Features |

|---|---|---|---|

| Iridium-Catalyzed ortho-C-H Silylation | [Ir(cod)OMe]₂ / 1,10-phenanthroline | Hydrosilanes (e.g., Et₂SiH₂) | Forms a benzoxasilole intermediate from the parent ketone; formally uses the carbonyl/hydroxyl group as a directing element. berkeley.edunih.gov |

| Palladium-Catalyzed Hiyama Coupling | Pd(OAc)₂ / Ligand (e.g., dcpe) | Aryl Halides / Triflates | Utilizes the ortho-silyl group (as a siloxane or activated silanol) for C-C bond formation; requires an activator like NaOH or TBAF. organic-chemistry.orggelest.com |

Organocatalytic Applications

While organocatalysis has emerged as a powerful tool for a vast array of chemical transformations, specific applications involving this compound as a substrate are not well-documented in the current scientific literature. The field of organocatalysis includes reactions like asymmetric aldol (B89426) and Michael additions, where the steric and electronic properties of the ortho-trimethylsilyl group could potentially influence reactivity and stereoselectivity. Future research may explore the utility of this compound in reactions catalyzed by chiral amines, Brønsted acids, or other organocatalytic systems.

Enantioselective Syntheses Facilitated by Derivatives

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a key enantioselective transformation. The steric hindrance imposed by the bulky ortho-trimethylsilyl group can significantly influence the facial selectivity of the hydride attack, making it a substrate of interest for asymmetric reduction protocols.

While studies specifically on the asymmetric reduction of this compound are limited, research on related acetophenone (B1666503) derivatives provides valuable insights. For example, the asymmetric borane (B79455) reduction of acetophenone oxime derivatives has shown that the nature of the substituent on the oxime oxygen plays a crucial role in the level of enantiomeric excess (ee) achieved. In one study, the acetophenone oxime O-trimethylsilyl ether provided the corresponding chiral amine in a significantly higher optical yield (90% ee) compared to the parent oxime (7% ee), the O-methyl ether (58% ee), or the O-acetate (32% ee). This highlights the profound electronic and steric influence a silyl group can exert in directing the stereochemical outcome of a reaction on a nearby functional group.

This principle suggests that the direct asymmetric reduction of this compound using various chiral catalysts, such as those based on ruthenium, rhodium, or iridium, could be highly stereoselective. sigmaaldrich.com The bulky ortho-substituent would likely direct the incoming hydride to the less hindered face of the carbonyl, potentially leading to high enantioselectivity.

The table below outlines the effect of different O-substituents on the enantioselectivity of the asymmetric reduction of acetophenone oxime, illustrating the potential impact of silyl groups.

| Acetophenone Oxime Derivative | Product | Enantiomeric Excess (ee) |

|---|---|---|

| Oxime (R=H) | Amine | 7% |

| O-Acetate (R=Ac) | Amine | 32% |

| O-Methyl Ether (R=Me) | Amine | 58% |

| O-Benzyl Ether (R=Bn) | Amine | 70% |

| O-Trimethylsilyl Ether (R=TMS) | Amine | 90% |

Advanced Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the carbon-hydrogen framework. For o-(Trimethylsilyl)acetophenone, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the trimethylsilyl (B98337) (TMS) group, the acetyl methyl group, and the aromatic protons on the benzene (B151609) ring.

Trimethylsilyl Protons: A sharp singlet, integrating to nine protons, is anticipated in the upfield region of the spectrum, typically around 0.2-0.4 ppm. This characteristic chemical shift is due to the electropositive nature of silicon, which shields the attached methyl protons.

Acetyl Methyl Protons: A singlet, integrating to three protons, is expected for the methyl group of the acetyl moiety. Its chemical shift would likely appear in the range of 2.5-2.7 ppm, deshielded by the adjacent carbonyl group.

Aromatic Protons: The four protons on the ortho-substituted benzene ring will appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern breaks the symmetry of the ring, leading to distinct chemical shifts and coupling patterns for each proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.

Trimethylsilyl Carbons: A signal corresponding to the three equivalent methyl carbons of the TMS group is expected at a high-field chemical shift, generally between 0 and -5 ppm.

Acetyl Carbons: The methyl carbon of the acetyl group would resonate at approximately 25-30 ppm, while the carbonyl carbon is significantly deshielded and appears in the downfield region, typically around 195-205 ppm.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the ortho-substitution. The carbon atom bearing the trimethylsilyl group (ipso-carbon) and the carbon atom attached to the acetyl group will have characteristic chemical shifts influenced by the substituents. The remaining four aromatic carbons will have shifts in the typical aromatic range of 120-140 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -Si(CH₃)₃ | ~0.3 (s, 9H) | ~-1.0 |

| -C(O)CH₃ | ~2.6 (s, 3H) | ~28.0 (CH₃), ~200.0 (C=O) |

| Aromatic-H | 7.2-7.8 (m, 4H) | 125.0-145.0 |

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, with a molecular formula of C₁₁H₁₆OSi, the expected monoisotopic mass is approximately 192.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 192.

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for silylated aromatic compounds and ketones. Key fragmentation processes would include:

Loss of a Methyl Group: A prominent peak at m/z 177 (M-15) is anticipated, corresponding to the loss of a methyl radical from the trimethylsilyl group. This is a very common fragmentation pathway for TMS-containing compounds, leading to a stable silicon-containing cation.

Formation of the Acylium Ion: Cleavage of the bond between the carbonyl group and the aromatic ring can result in the formation of an acylium ion [CH₃CO]⁺ at m/z 43.

Formation of the Trimethylsilyl Cation: The [Si(CH₃)₃]⁺ ion is a stable fragment and is often observed at m/z 73.

Rearrangement Reactions: Silyl (B83357) group migrations and rearrangements are also possible, leading to more complex fragmentation patterns that can provide further structural insights.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (predicted) | Fragment Identity (predicted) | Significance |

| 192 | [M]⁺ | Molecular Ion |

| 177 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

| 43 | [CH₃CO]⁺ | Acylium ion |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone.

Si-C Stretch: The trimethylsilyl group will exhibit characteristic vibrations. The Si-C stretching vibrations are typically observed in the fingerprint region, around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl groups will be observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The acetophenone (B1666503) chromophore in this compound is expected to give rise to characteristic absorptions in the UV region.

π → π* Transitions: Strong absorption bands are expected around 240-250 nm and 280-290 nm, corresponding to the π → π* electronic transitions of the conjugated system involving the benzene ring and the carbonyl group.

n → π* Transition: A weaker absorption band, often appearing as a shoulder, is anticipated at longer wavelengths, typically around 310-330 nm. This corresponds to the forbidden n → π* transition of the carbonyl group.

The position and intensity of these absorption bands can be influenced by solvent polarity and can be used to monitor reactions involving changes to the conjugated system.

X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, which is a liquid at room temperature, obtaining a crystal structure would likely require derivatization or co-crystallization with another molecule. If a suitable crystal were obtained, X-ray diffraction analysis would provide:

Absolute Structure: Definitive confirmation of the connectivity and the ortho substitution pattern on the benzene ring.

Conformation: The preferred orientation of the trimethylsilyl and acetyl groups relative to the plane of the aromatic ring. This would reveal any steric interactions between the adjacent substituents.

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as C-H···O interactions.

Currently, there is no publicly available crystal structure for this compound. However, the technique remains the gold standard for absolute structural proof should a crystalline sample become available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.